molecular formula C30H43FN4O11 B13725195 Caspase-8 Inhibitor II

Caspase-8 Inhibitor II

Cat. No.: B13725195
M. Wt: 654.7 g/mol
InChI Key: PHLCQASLWHYEMX-RBMJUQRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caspase-8 Inhibitor II is a potent, cell-permeable, and irreversible inhibitor of caspase-8, a cysteine protease involved in apoptosis and inflammation. This compound is primarily used in cancer research due to its ability to control the biological activity of caspase-8 .

Preparation Methods

The synthesis of Caspase-8 Inhibitor II involves the preparation of Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F). The synthetic route typically includes the following steps:

    Protection of amino acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling reactions: The protected amino acids are coupled using peptide coupling reagents.

    Deprotection: The protecting groups are removed to yield the desired peptide sequence.

    Fluoromethyl ketone addition: The peptide is then reacted with fluoromethyl ketone to form the final product.

Chemical Reactions Analysis

Caspase-8 Inhibitor II undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include peptide coupling reagents, protecting group reagents, and fluoromethyl ketone. The major products formed from these reactions are the desired peptide sequences and the final inhibitor compound.

Mechanism of Action

Caspase-8 Inhibitor II exerts its effects by irreversibly binding to the active site of caspase-8, thereby inhibiting its protease activity. This inhibition prevents the cleavage of caspase-8 substrates, which are involved in the apoptotic and inflammatory pathways . The molecular targets of this compound include caspase-8 and granzyme B .

Properties

Molecular Formula

C30H43FN4O11

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1

InChI Key

PHLCQASLWHYEMX-RBMJUQRSSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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